乙基3-溴-2,2-二乙氧基丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 3-bromo-2,2-diethoxypropanoate is a chemical compound that is part of a broader class of organic compounds known for their utility in synthetic organic chemistry. These compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions where functional groups are introduced or modified. For instance, the Arbuzov reaction was used to synthesize ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate, starting from ethyl chloroacetate and triethyl phosphate, which could be analogous to the synthesis of ethyl 3-bromo-2,2-diethoxypropanoate . Additionally, the reaction of ethyl (Z)-3-nitro-2-alkenoate with bromine azide or bromine could provide insights into the bromination reactions that might be applicable to the synthesis of ethyl 3-bromo-2,2-diethoxypropanoate .

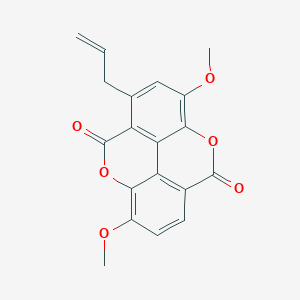

Molecular Structure Analysis

The molecular structure of ethyl 3-bromo-2,2-diethoxypropanoate can be inferred from related compounds. For example, the structure of ethyl 4-bromo-2-(diphenylmethylene)-3-oxo-5,5-diphenyl-4-pentenoate was determined by X-ray structure analysis, which could provide a basis for understanding the structural aspects of brominated ethyl esters .

Chemical Reactions Analysis

The reactivity of ethyl 3-bromo-2,2-diethoxypropanoate can be anticipated by examining the reactions of similar brominated compounds. For instance, the molecular ion of 3-phenyl-1-bromopropane was studied for its ability to eliminate ethylene, indicating a potential for rearrangement and elimination reactions in brominated compounds . Moreover, the synthesis of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate and its reactions with heterocyclic amines suggest that ethyl 3-bromo-2,2-diethoxypropanoate may also undergo substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-bromo-2,2-diethoxypropanoate can be deduced from similar compounds. For example, the synthesis of diethyl 2-(3-methoxypropyl) succinate and its characterization by 1H NMR and HR-MS provides a methodological framework for the analysis of esters with alkoxy substituents . The properties such as boiling point, melting point, solubility, and stability can be influenced by the presence of the bromo and ethoxy groups.

科学研究应用

合成和反应机制

化学转化和反应机制:乙基3-溴-2,2-二乙氧基丙酸酯已被用于合成各种化合物。例如,它与溴化氮或溴反应会生成乙基(E)-2-叠氮基-3-硝基-2-烯酸酯和乙基3-溴-2,2-叠氮基-3-硝基烷酸酯,展示了它在制备含氮化合物方面的多功能性(Shin et al., 1978)。此外,它作为合成复杂分子(如西拉斯汀)的中间体,通过酯化和环化等多步反应过程(Chen Xin-zhi, 2006)。

电化学应用:在电化学中,研究了乙基2-溴-3-(3′,4′-二甲氧基苯基)-3-(丙炔氧基)丙酸酯在二甲基甲酰胺中在玻璃碳电极上的还原,导致乙基反式-3-(3′,4′-二甲氧基苯基)-丙-2-烯酸酯的产生。这个反应展示了乙基3-溴-2,2-二乙氧基丙酸酯衍生物在电化学合成过程中的潜力(Esteves et al., 2003)。

有机化学中的合成应用:该化合物还在合成乙基4-乙酰基-5-氧代-3-苯基己酸酯中找到应用,突显了它在生产具有潜在药用价值的复杂有机结构方面的实用性(Hongwei Wang & Yimin Hu, 2011)。此外,它参与通过阿布佐夫反应合成乙基2-(二乙氧磷酰基)-3-甲基丁酸酯,强调了它在磷化学中的作用(C. Nhu, 2013)。

安全和危害

Ethyl 3-bromo-2,2-diethoxypropanoate is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is classified as dangerous with precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

属性

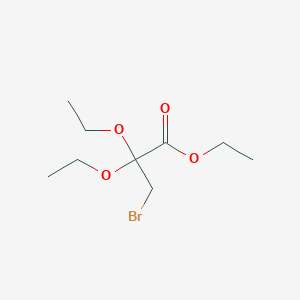

IUPAC Name |

ethyl 3-bromo-2,2-diethoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDNINHIXFTQEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512019 |

Source

|

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-bromo-2,2-diethoxypropanoate | |

CAS RN |

79172-42-2 |

Source

|

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。